5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide
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Overview
Description
The compound 5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thienoimidazolidinone core, a pyrazolopyrimidine moiety, and a naphthalene-based piperazine group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the thienoimidazolidinone core. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions. The pyrazolopyrimidine moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the coupling of the naphthalene-based piperazine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thienoimidazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolopyrimidine moiety can be reduced to form dihydropyrazolopyrimidines.
Substitution: The naphthalene-based piperazine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienoimidazolidinone core can yield sulfoxides or sulfones, while reduction of the pyrazolopyrimidine moiety can produce dihydropyrazolopyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in key biological processes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: A boronic acid derivative with similar structural features.
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups and heterocyclic moieties
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-yl]methyl]phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44FN9O3S/c1-27-39-41(52-21-23-53(24-22-52)43(56)34-10-6-8-29-7-2-3-9-33(29)34)48-37(49-42(39)54(51-27)32-19-15-30(45)16-20-32)25-28-13-17-31(18-14-28)46-38(55)12-5-4-11-36-40-35(26-58-36)47-44(57)50-40/h2-3,6-10,13-20,35-36,40H,4-5,11-12,21-26H2,1H3,(H,46,55)(H2,47,50,57)/t35-,36-,40-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNHFFLTCKZGGV-VXMGAWDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCCC4C5C(CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44FN9O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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